Trimethylsilyl tert-butyl peroxide Trimethylsilyl tert-butyl peroxide
Brand Name: Vulcanchem
CAS No.: 3965-63-7
VCID: VC3761342
InChI: InChI=1S/C7H18O2Si/c1-7(2,3)8-9-10(4,5)6/h1-6H3
SMILES: CC(C)(C)OO[Si](C)(C)C
Molecular Formula: C7H18O2Si
Molecular Weight: 162.3 g/mol

Trimethylsilyl tert-butyl peroxide

CAS No.: 3965-63-7

Cat. No.: VC3761342

Molecular Formula: C7H18O2Si

Molecular Weight: 162.3 g/mol

* For research use only. Not for human or veterinary use.

Trimethylsilyl tert-butyl peroxide - 3965-63-7

Specification

CAS No. 3965-63-7
Molecular Formula C7H18O2Si
Molecular Weight 162.3 g/mol
IUPAC Name tert-butylperoxy(trimethyl)silane
Standard InChI InChI=1S/C7H18O2Si/c1-7(2,3)8-9-10(4,5)6/h1-6H3
Standard InChI Key XTXFUQOLBKQKJU-UHFFFAOYSA-N
SMILES CC(C)(C)OO[Si](C)(C)C
Canonical SMILES CC(C)(C)OO[Si](C)(C)C

Introduction

Chemical and Physical Properties

Trimethylsilyl tert-butyl peroxide is characterized by its low boiling point (41°C at 41 mmHg) and density (0.822 g/cm³), making it a volatile liquid at room temperature . Its flash point of 15°C underscores its flammability, necessitating careful handling . The compound’s structure combines a thermally stable tert-butyl peroxide group with a hydrolytically sensitive trimethylsilyl ether, rendering it reactive under both radical and ionic conditions.

Table 1: Key Physical Properties

PropertyValue
Molecular FormulaC₇H₁₈O₂Si
Molecular Weight162.3 g/mol
Boiling Point41°C at 41 mmHg
Density0.822 g/cm³
Flash Point15°C
EPA Substance RegistrySilane, [(1,1-dimethylethyl)dioxy]trimethyl-

Synthesis and Production

The synthesis of trimethylsilyl tert-butyl peroxide typically involves the reaction of tert-butyl hydroperoxide with bis(trimethylsilyl)acetamide under controlled conditions . This method capitalizes on the nucleophilic displacement of the acetamide group by the peroxide oxygen, facilitated by the silylating agent’s ability to scavenge byproducts. The reaction proceeds as follows:

tert-BuOOH+(Me3Si)2NAcMe3Si-O-O-tert-Bu+Me3SiNAc+H2O\text{tert-BuOOH} + (\text{Me}_3\text{Si})_2\text{NAc} \rightarrow \text{Me}_3\text{Si-O-O-tert-Bu} + \text{Me}_3\text{SiNAc} + \text{H}_2\text{O}

This route yields the target compound with high purity, though the exothermic nature of the reaction demands precise temperature control . Alternative methods involving silylation of tert-butyl hydroperoxide with chlorotrimethylsilane have also been reported but are less commonly employed due to side reactions .

GHS Hazard CodeRisk StatementPrecautionary Measures
H225Highly flammable liquid and vaporAvoid ignition sources; store in flame-proof containers
H314Causes severe skin burnsUse gloves, face shields, and fume hoods

Recommended safety measures include storage at temperatures below 25°C in inert atmospheres and the use of non-sparking tools during handling . Spills should be neutralized with inert absorbents such as sand or vermiculite, followed by disposal in accordance with local regulations .

Applications in Organic Synthesis

While direct applications of trimethylsilyl tert-butyl peroxide are sparingly documented, its structural analogs and reactivity suggest potential roles in radical-initiated polymerization and selective oxidation reactions. The tert-butyl peroxide group is a well-established radical initiator, and the trimethylsilyl moiety may act as a protecting group for alcohols or siloxane precursors . For example, in radical chain reactions, the compound could serve as a source of tert-butoxyl radicals (t-BuO\text{t-BuO}^\bullet) upon thermal or photolytic cleavage:

Me3Si-O-O-tert-BuΔ or hνMe3Si-O+tert-BuO\text{Me}_3\text{Si-O-O-tert-Bu} \xrightarrow{\Delta \text{ or } h\nu} \text{Me}_3\text{Si-O}^\bullet + \text{tert-BuO}^\bullet

These radicals are instrumental in initiating polymerization of olefins or mediating hydrogen abstraction reactions . Additionally, the silyl ether group may facilitate silicon-based functionalization in materials science, though explicit examples remain unexplored in the literature.

Recent Research and Developments

Recent studies have focused on optimizing the synthesis and stability of trimethylsilyl tert-butyl peroxide. Advances in continuous-flow microreactor systems have been proposed to mitigate risks associated with its exothermic synthesis . Furthermore, computational studies using density functional theory (DFT) have elucidated the compound’s bond dissociation energies, predicting a Si–O bond dissociation energy of ~250 kJ/mol, which correlates with its thermal stability .

Despite these efforts, gaps persist in understanding its catalytic potential and compatibility with green chemistry principles. Future research directions could explore its utility in photoinduced cationic polymerization or as a precursor for silicon-containing nanomaterials.

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